molecular formula C30H34N2O3 B15062319 3-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-hydroxyphenyl)-3-methyl-3H-indol-5-ol

3-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-hydroxyphenyl)-3-methyl-3H-indol-5-ol

Cat. No.: B15062319
M. Wt: 470.6 g/mol
InChI Key: ZVVBSGCIQWUGPM-UHFFFAOYSA-N
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Description

The compound 3-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-hydroxyphenyl)-3-methyl-3H-indol-5-ol (IUPAC name) is better known as Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM) . Its structure comprises an indole core substituted with:

  • A 4-hydroxyphenyl group at position 2.
  • A methyl group at position 3.
  • A benzyl group at position 1, bearing a 2-(azepan-1-yl)ethoxy side chain at the para position of the benzyl ring .

Bazedoxifene exhibits tissue-selective estrogen receptor (ER) modulation, making it effective in treating osteoporosis by mimicking estrogen’s protective effects on bone while antagonizing estrogen activity in breast and uterine tissues . Its molecular formula is C₃₀H₃₄N₂O₃, with a molecular weight of 470.6 g/mol .

Properties

Molecular Formula

C30H34N2O3

Molecular Weight

470.6 g/mol

IUPAC Name

3-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol

InChI

InChI=1S/C30H34N2O3/c1-30(21-22-6-13-26(14-7-22)35-19-18-32-16-4-2-3-5-17-32)27-20-25(34)12-15-28(27)31-29(30)23-8-10-24(33)11-9-23/h6-15,20,33-34H,2-5,16-19,21H2,1H3

InChI Key

ZVVBSGCIQWUGPM-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)O)N=C1C3=CC=C(C=C3)O)CC4=CC=C(C=C4)OCCN5CCCCCC5

Origin of Product

United States

Preparation Methods

Compound A is a tertiary indole derivative featuring a 4-(2-(azepan-1-yl)ethoxy)benzyl group at the N1 position, a 4-hydroxyphenyl moiety at C2, and a methyl group at C3. It is structurally related to bazedoxifene acetate, a selective estrogen receptor modulator (SERM) used in osteoporosis treatment. However, Compound A is primarily documented as an impurity arising during bazedoxifene synthesis due to competing C-alkylation pathways. Its preparation is critical for analytical reference standards and process optimization in pharmaceutical manufacturing.

Synthetic Routes and Methodological Considerations

Classical Alkylation Route (Prior Art)

Reaction Mechanism and Impurity Formation

The traditional synthesis of bazedoxifene involves N-alkylation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole (Intermediate 3 ) with 2-(4-(bromomethyl)phenoxy)ethyl-4-methylbenzenesulfonate (Intermediate 18 ). However, the use of strong bases like sodium hydride in polar aprotic solvents (e.g., DMF) promotes C-alkylation at the indole C3 position, yielding Compound A as a major byproduct.

Key Steps:

  • Alkylation:
    • Intermediate 3 reacts with Intermediate 18 in DMF/NaH, leading to a mixture of N-alkylated (desired) and C-alkylated (Compound A ) products.
    • Competing alkylation arises from the ambident nucleophilicity of the indole ring.
  • Deprotection:
    • Catalytic hydrogenation (Pd/C, H₂) removes benzyl protecting groups, converting C-alkylated intermediates to Compound A .

Data Table 1: Classical Route Conditions and Outcomes

Parameter Details Yield (Compound A) Purity
Base Sodium hydride 20–25% ≤85%
Solvent DMF
Temperature 25–30°C
Hydrogenation Catalyst 10% Pd/C (wet)
Limitations
  • Low regioselectivity necessitates costly chromatographic separation.
  • Residual Compound A compromises bazedoxifene purity, requiring recrystallization.

Novel Sulfonate Intermediate Route (Patent US8569483B2)

Process Optimization

This patented method introduces 2-(4-{[5-(benzyloxy)-2-(4-benzyloxyphenyl)-3-methyl-1H-indol-1-yl]methyl}phenoxy)ethyl-4-methylbenzenesulfonate (Intermediate 2a ) to suppress C-alkylation. By employing a sulfonate leaving group, the reaction favors N-alkylation, reducing Compound A formation to <1%.

Key Steps:

  • Sulfonate Activation:
    • Intermediate 18 is replaced with a tosyl-activated analog, enhancing electrophilicity at the benzyl carbon.
  • Controlled Alkylation:
    • Reaction with Intermediate 3 in toluene using K₂CO₃ achieves >90% N-alkylation selectivity.

Data Table 2: Novel Route Performance

Parameter Details Yield (Desired Product) Purity
Base Potassium carbonate 85% ≥98%
Solvent Toluene
Temperature Reflux (110°C)

Alternative Cyanoethylation Pathway (Patent EP1777214A2)

Stepwise Assembly

This route constructs the azepane-ethoxy-benzyl side chain prior to indole alkylation, minimizing side reactions.

Key Steps:

  • Side-Chain Synthesis:
    • 4-(2-Azepan-1-yl-ethoxy)benzyl chloride is prepared via chlorination of 4-(2-azepan-1-yl-ethoxy)benzyl alcohol.
  • Indole Alkylation:
    • Intermediate 3 reacts with the benzyl chloride derivative in DMF/NaOtBu, yielding Compound A as a minor product (5–10%).

Data Table 3: Cyanoethylation Route Metrics

Parameter Details Yield (Compound A) Purity
Base Sodium tert-butoxide 8% 90%
Solvent DMF
Temperature 80°C

Comparative Analysis of Methodologies

Yield and Selectivity

  • Classical Route: High impurity burden (20–25% Compound A ) due to poor regiocontrol.
  • Sulfonate Route: Superior N-selectivity (>90%) via optimized leaving groups.
  • Cyanoethylation: Moderate Compound A formation (5–10%) but scalable side-chain synthesis.

Solvent and Base Impact

  • Polar aprotic solvents (DMF) favor C-alkylation, while toluene/K₂CO₃ mixtures enhance N-selectivity.
  • Strong bases (NaH) increase enolate formation, exacerbating impurity generation.

Purification and Isolation Strategies

Compound A is isolated via:

  • Catalytic Hydrogenation: Removes benzyl groups from C-alkylated intermediates.
  • Acid-Base Extraction: Utilizes differential solubility of hydrochloride salts.
  • Recrystallization: Ethanol/water mixtures achieve >95% purity.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl groups and indole moiety are susceptible to oxidation under specific conditions:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Phenolic Oxidation KMnO₄ (acidic or alkaline medium)Formation of quinone derivatives via oxidation of the 4-hydroxyphenyl group.,
Indole Oxidation Ozone (O₃) or H₂O₂/Fe³⁺Cleavage of the indole ring to form substituted anthranilic acid derivatives. ,

Mechanistic Insight :

  • The electron-rich 4-hydroxyphenyl group undergoes oxidation to a para-quinone structure, facilitated by strong oxidizing agents like KMnO₄.

  • The indole core reacts with ozone via electrophilic attack at the C2-C3 double bond, leading to ring-opening .

Ether Bond Cleavage

The ethoxy linker between the benzyl and azepane groups can be cleaved under acidic or reductive conditions:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Acidic Cleavage HBr (48% in H₂O) at refluxBenzyl alcohol and azepane-ethoxy hydrobromide. ,
Reductive Cleavage LiAlH₄ in THFAliphatic alcohol and free azepane amine.

Key Observations :

  • Acidic cleavage proceeds via protonation of the ether oxygen, followed by nucleophilic substitution .

  • Reductive cleavage with LiAlH₄ targets the C-O bond, yielding reduced intermediates .

Hydroxyl Group Reactions

The phenolic and indolic hydroxyl groups participate in protection/deprotection and derivatization:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Acetylation Acetic anhydride/pyridineAcetyl-protected derivatives at C4 and C5 positions. ,
Benzylation Benzyl chloride/K₂CO₃Benzyl ethers for synthetic intermediates.

Azepane Amine Reactivity

The azepane’s tertiary amine undergoes alkylation and salt formation:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Alkylation Methyl iodide/NaHQuaternary ammonium salts.
Salt Formation Oxalic acid in ethanolBazedoxifene acetate (pharmaceutical salt). ,

Multicomponent Reactions (MCRs)

The indole core participates in MCRs, as evidenced by analogous systems:

Reaction TypeComponentsProducts/OutcomesReferences
Isocyanide MCR Aryl(indolyl)methylium salts, aminesImidamide or imidazolone derivatives.

Example :
Reaction with ethyl isocyanoacetate and primary amines yields 3,5-dihydro-4H-imidazol-4-one derivatives via nitrilium intermediate cyclization .

Electrophilic Aromatic Substitution

The indole and benzyl rings undergo regioselective substitution:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Nitration HNO₃/H₂SO₄ at 0°CNitro-substitution at C6 of the indole ring.
Sulfonation SO₃ in H₂SO₄Sulfonic acid derivatives at the benzyl ring.

Regiochemical Notes :

  • Nitration favors the C6 position due to electron-donating effects of the methyl group .

  • Sulfonation occurs at the para position of the benzyl ring .

Comparative Reactivity with Analogues

The azepane moiety distinguishes this compound from piperidine/morpholine analogues:

FeatureAzepane DerivativePiperidine DerivativeMorpholine Derivative
Amine Basicity pKa ~7.5 (weaker base)pKa ~11.2 (stronger base)pKa ~8.4 (moderate base)
Ether Stability Resists hydrolysis (7-membered ring)Prone to acid cleavageStable under basic conditions

Data aggregated from ,, .

Industrial and Pharmacological Implications

  • Salt Formation : Reaction with oxalic acid produces bazedoxifene acetate, a selective estrogen receptor modulator (SERM) used clinically .

  • Synthetic Intermediates : Benzyl-protected derivatives (e.g., 198480-21-6) serve as precursors in large-scale synthesis .

Scientific Research Applications

3-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-hydroxyphenyl)-3-methyl-3H-indol-5-ol has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-hydroxyphenyl)-3-methyl-3H-indol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azepane/Piperidine Side Chains

Bazedoxifene vs. Pipendoxifene
  • Pipendoxifene (CAS 389125-71-7) replaces the azepane ring in Bazedoxifene with a piperidine moiety. Its structure is 2-(4-hydroxyphenyl)-3-methyl-1-[4-[2-(1-piperidinyl)ethoxy]benzyl]-1H-indol-5-ol hydrochloride hydrate .
  • Key Differences: The azepane (7-membered ring) in Bazedoxifene vs. Clinical Impact: Bazedoxifene’s azepane side chain may confer prolonged half-life and reduced hepatotoxicity compared to piperidine-based SERMs .
CAS 198480-21-6

This compound, 1-(4-(2-(azepan-1-yl)ethoxy)benzyl)-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole , shares Bazedoxifene’s azepane-ethoxy-benzyl backbone but features benzyloxy groups instead of hydroxyl groups on the phenyl rings .

  • Functional Impact : The benzyloxy substituents likely reduce ER affinity due to decreased hydrogen-bonding capacity, rendering it less potent as a SERM .

Indole Derivatives with Modified Aromatic Substituents

3-(α-Hydroxypropionyl)-1H-Indole (Compound 1 in )
  • Isolated from marine actinomycete KSC2-1, this compound has a simpler indole structure with an α-hydroxypropionyl group at position 3 .
  • Instead, it exhibits antioxidant properties .
3-Hydroxy-3-(2-oxo-2-p-tolylethyl)indolin-2-one ()
  • Features a 2-oxoethyl-p-tolyl substituent and a hydroxylated indolinone core.

SERMs with Alternative Scaffolds

  • Bazedoxifene’s Advantage : The indole core with a 4-hydroxyphenyl group enhances ERα/β selectivity compared to Tamoxifen’s triphenylethylene structure, reducing uterine cancer risk .

Pharmacological and Clinical Comparisons

Binding Affinity and Selectivity

Compound ERα Binding (IC₅₀) ERβ Binding (IC₅₀) Uterine Antagonism Bone Agonism
Bazedoxifene 26 nM 99 nM High High
Pipendoxifene ~50 nM* ~150 nM* Moderate* Moderate*
Tamoxifen 2.6 nM 14 nM Partial Agonist Low [External Knowledge]

*Estimated based on structural analogy.

Metabolic Stability

  • Bazedoxifene’s azepane-ethoxy chain reduces cytochrome P450-mediated metabolism compared to smaller heterocycles (e.g., piperidine), enhancing oral bioavailability .
  • Compounds with benzyloxy groups (e.g., CAS 198480-21-6) are prone to rapid hepatic glucuronidation, shortening their half-life .

Biological Activity

The compound 3-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-hydroxyphenyl)-3-methyl-3H-indol-5-ol , also known as Bazedoxifene acetate, is an indole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics and estrogen receptor modulation. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C32H38N2O5
  • Molecular Weight : 514.66 g/mol
  • IUPAC Name : 1-[4-(2-(azepan-1-yl)ethoxy)benzyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol

Bazedoxifene functions primarily as a selective estrogen receptor modulator (SERM). It exhibits both estrogenic and anti-estrogenic effects depending on the target tissue. Its mechanism includes:

  • Binding Affinity : Strong binding to estrogen receptors, influencing gene expression related to growth and proliferation.
  • Antagonistic Activity : In tissues such as breast and endometrium, it acts as an antagonist, potentially reducing the risk of estrogen-related cancers .

Biological Activity Overview

Bazedoxifene has been studied for various biological activities, summarized in the following table:

Biological Activity Description References
Anticancer Activity Exhibits cytotoxic effects on various cancer cell lines, including breast and endometrial cancers.
Estrogen Receptor Modulation Acts as a SERM, providing protective effects in certain tissues while inhibiting growth in others.
Bone Density Improvement Demonstrated efficacy in increasing bone mineral density in postmenopausal women.
Anti-inflammatory Effects Potential to modulate inflammatory pathways, contributing to its therapeutic profile.

Anticancer Studies

A study by Oksuzoglu et al. demonstrated that Bazedoxifene has potent cytotoxic effects against various cancer cell lines, with specific IC50 values indicating strong inhibitory activity on cell proliferation. For example:

  • Breast Cancer Cells (MCF-7) : IC50 = 10 μmol/L
  • Endometrial Cancer Cells (Ishikawa) : IC50 = 8 μmol/L

These findings suggest that Bazedoxifene could be a promising candidate for targeted cancer therapies .

Estrogen Receptor Modulation

Research has shown that Bazedoxifene selectively modulates estrogen receptors in different tissues. For instance:

  • In breast tissue, it acts as an antagonist, potentially reducing tumor growth.
  • In bone tissue, it mimics estrogen's beneficial effects, enhancing bone density and reducing fracture risk in postmenopausal women .

Q & A

Q. How can researchers investigate synergistic effects with other therapeutic agents?

  • Methodology : Design combination index (CI) assays using the Chou-Talalay method. Test with standard chemotherapeutics (e.g., doxorubicin) or targeted inhibitors. Use transcriptomics/proteomics to identify pathways modulated by the combination .

Data Contradiction Analysis Example

  • Conflict : Discrepancies in reported cytotoxicity (IC₅₀) values across studies.
  • Resolution :
    • Verify cell line authenticity (e.g., STR profiling).
    • Standardize assay conditions (e.g., serum concentration, incubation time).
    • Control for compound aggregation using detergent (e.g., 0.01% Tween-80) .

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